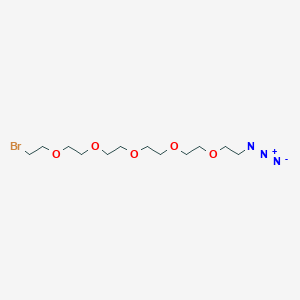

Bromo-PEG5-Azide

説明

特性

IUPAC Name |

1-azido-2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BrN3O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOVCBYDDDWFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG5-Azide: Structure, Properties, and Applications

Bromo-PEG5-azide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal bromide and an azide group connected by a five-unit polyethylene glycol (PEG) spacer, allows for sequential and orthogonal conjugation reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its application, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a bromo-terminated penta-ethylene glycol chain, which is, in turn, terminated by an azide moiety. The PEG linker is hydrophilic, enhancing the solubility of the molecule and its conjugates in aqueous media.[1][2]

Caption: Chemical Structure of this compound.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C12H24BrN3O5 | [2] |

| Molecular Weight | 370.24 g/mol | [2] |

| CAS Number | 1402411-90-8 | [2] |

| Appearance | Solid | |

| Purity | >98% | |

| Solubility (In Vitro) | DMSO: ~100 mg/mL (~270.10 mM) | |

| LogP | 1.2 | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Protect from light. |

Core Functionalities and Reaction Mechanisms

This compound possesses two distinct reactive termini, enabling orthogonal conjugation strategies. The bromo group is susceptible to nucleophilic substitution, while the azide group readily participates in click chemistry reactions.

Azide Group Reactivity: Click Chemistry

The azide moiety is a key functional group for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. This compound can undergo both copper-catalyzed and strain-promoted azide-alkyne cycloadditions.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the [3+2] cycloaddition between the terminal azide of this compound and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.

Caption: CuAAC Reaction Pathway.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward, making it ideal for applications in living systems where copper catalysts can be toxic.

Caption: SPAAC Reaction Pathway.

Bromo Group Reactivity: Nucleophilic Substitution

The bromide (Br) is an excellent leaving group, making the terminal carbon of the PEG chain electrophilic and susceptible to attack by nucleophiles. This allows for conjugation to molecules containing nucleophilic functional groups such as thiols (-SH) and amines (-NH2), which are commonly found in proteins and peptides.

Caption: Nucleophilic Substitution Pathway.

Synthesis of this compound

The synthesis of heterobifunctional PEG linkers like this compound generally involves a sequential modification of a symmetrical oligo(ethylene glycol). A representative synthetic approach is outlined below.

-

Monofunctionalization: A symmetrical oligo(ethylene glycol), such as hexaethylene glycol, is reacted with a reagent to functionalize only one of the terminal hydroxyl groups. This can be achieved by using a limiting amount of a reagent like tosyl chloride or by employing a protecting group strategy.

-

Conversion to Azide: The remaining hydroxyl group is then converted to an azide. This is typically done by first converting the hydroxyl to a better leaving group (e.g., a mesylate or tosylate) and then reacting it with sodium azide (NaN3) in a suitable solvent like DMF.

-

Conversion to Bromide: The initially functionalized group (e.g., tosylate) is then converted to a bromide using a source of bromide ions, such as lithium bromide or sodium bromide.

This multi-step process allows for the controlled introduction of two different reactive functionalities onto the PEG backbone.

Experimental Protocols

The following are detailed protocols for the most common applications of this compound. These should be considered as starting points, and optimization may be necessary for specific substrates and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Degassed buffer (e.g., phosphate-buffered saline, PBS) or organic solvent (e.g., DMSO/water mixture)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or an appropriate solvent.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Freshly prepare a 1 M stock solution of sodium ascorbate in water.

-

-

Reaction Setup (for a 1 mL final volume):

-

In a microcentrifuge tube, add the alkyne-functionalized molecule (e.g., 1 equivalent).

-

Add the this compound stock solution (e.g., 1.1-1.5 equivalents).

-

Add the reaction buffer to bring the volume to approximately 950 µL.

-

Prepare a premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Add this to the reaction mixture.

-

Gently vortex the mixture.

-

-

Initiate the Reaction:

-

Add 20 µL of the freshly prepared 1 M sodium ascorbate solution.

-

Gently mix by inverting the tube.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.

-

-

Monitoring and Purification:

-

Monitor the reaction progress using LC-MS or HPLC.

-

Once complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO).

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

-

Solvent (e.g., PBS pH 7.3, DMSO, DMF)

Procedure:

-

Reactant Preparation:

-

Dissolve this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

-

-

Reaction Setup:

-

Combine the solutions of this compound and the cyclooctyne-functionalized molecule. A molar ratio of 1.5:1 (azide to cyclooctyne) is often a good starting point.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne.

-

-

Monitoring and Purification:

-

Monitor the reaction by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for protein conjugates).

-

In many bioconjugation applications, the reaction is clean enough that no further purification is needed before downstream applications. If necessary, purification can be performed by SEC or dialysis.

-

Protocol 3: Nucleophilic Substitution with a Thiol-Containing Molecule

This protocol describes the conjugation of the bromo group of this compound to a thiol-containing molecule, such as a cysteine residue in a peptide.

Materials:

-

This compound

-

Thiol-containing molecule (e.g., a peptide with a free cysteine)

-

Reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP, if reducing a disulfide bond is necessary)

Procedure:

-

Prepare Reactants:

-

Dissolve the thiol-containing molecule in the reaction buffer. If necessary, treat with a reducing agent like TCEP to ensure the thiol is in its free, reduced form.

-

Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the reaction buffer.

-

-

Reaction Setup:

-

Add the this compound solution to the solution of the thiol-containing molecule. A molar excess of the PEG linker (e.g., 5-10 equivalents) is typically used.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS or MALDI-TOF mass spectrometry.

-

Purify the conjugate by dialysis, SEC, or reverse-phase HPLC to remove unreacted this compound.

-

Caption: General Experimental Workflow for Bioconjugation.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of biomedical research.

-

PROTAC Development: this compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The orthogonal reactivity of this compound allows for the sequential attachment of a target-binding ligand and an E3 ligase-binding ligand.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. For instance, the bromo group can react with a reduced cysteine on the antibody, and the azide group can be used to "click" on the drug molecule via an alkyne handle.

-

Bioconjugation and Labeling: It is widely used for the PEGylation of proteins, peptides, and oligonucleotides to improve their solubility and pharmacokinetic properties. The azide group also allows for the easy attachment of fluorescent dyes or biotin for detection and imaging applications.

Conclusion

This compound is a versatile and powerful heterobifunctional linker that provides researchers with a robust tool for creating complex biomolecular conjugates. Its well-defined structure, featuring a hydrophilic PEG spacer and two orthogonally reactive ends, enables precise control over conjugation chemistry. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this compound in the development of novel therapeutics and research reagents.

References

Synthesis and Purification of Bromo-PEG5-Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bromo-PEG5-Azide, a heterobifunctional linker critical in the fields of bioconjugation and drug development. The document outlines a detailed synthetic pathway, purification methodologies, and the necessary data for successful and reproducible outcomes.

Introduction

This compound is a versatile chemical tool featuring a bromo group at one terminus and an azide group at the other, connected by a five-unit polyethylene glycol (PEG) spacer. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the azide group is readily used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media, a desirable property for biological applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Bromo-PEG5-alcohol. The first step involves the activation of the terminal hydroxyl group via mesylation, followed by nucleophilic substitution with sodium azide.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Mesylation of Bromo-PEG5-alcohol

-

To a solution of Bromo-PEG5-alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of alcohol) under an inert atmosphere (nitrogen or argon) and cooled to 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in DCM.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Bromo-PEG5-OMs intermediate. This intermediate is often used in the next step without further purification.

Step 2: Azidation of Bromo-PEG5-OMs

-

Dissolve the crude Bromo-PEG5-OMs (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/g).

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC (10% methanol in DCM).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer extensively with water to remove DMF and excess sodium azide, followed by a final wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Reagent and Reaction Data

| Reagent/Parameter | Molar Mass ( g/mol ) | Molar Equivalents | Purpose |

| Step 1: Mesylation | |||

| Bromo-PEG5-alcohol | ~305.18 | 1.0 | Starting Material |

| Methanesulfonyl Chloride | 114.55 | 1.2 | Activating Agent |

| Triethylamine | 101.19 | 1.5 | Base |

| Dichloromethane (DCM) | - | - | Solvent |

| Reaction Time | - | - | 4-6 hours |

| Reaction Temperature | - | - | 0 °C to Room Temp. |

| Step 2: Azidation | |||

| Bromo-PEG5-OMs | ~383.26 | 1.0 | Intermediate |

| Sodium Azide | 65.01 | 3.0 | Azide Source |

| Dimethylformamide (DMF) | - | - | Solvent |

| Reaction Time | - | - | 12-16 hours |

| Reaction Temperature | - | - | 80 °C |

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, intermediates, and reaction byproducts. Column chromatography is the preferred method for obtaining high-purity this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

-

Prepare a silica gel slurry in the initial elution solvent (e.g., 100% DCM or a low polarity mixture such as 2% methanol in DCM).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of methanol in DCM (e.g., starting from 2% and gradually increasing to 10% methanol). Alternatively, a gradient of ethanol/isopropanol in chloroform can be used for better separation.

-

Collect fractions and monitor them by TLC, visualizing the spots using an appropriate stain (e.g., potassium permanganate).

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.

Purification Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Methanol in Dichloromethane (DCM) or Ethanol/Isopropanol in Chloroform |

| Typical Gradient | 2% to 10% Methanol in DCM |

| Monitoring | Thin Layer Chromatography (TLC) |

| Visualization | Potassium Permanganate Stain |

Characterization and Data

The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to the PEG backbone, and characteristic shifts for the methylene groups adjacent to the bromo and azide functionalities. |

| ¹³C NMR | Resonances for the carbon atoms in the PEG chain and the terminal carbons attached to the bromo and azide groups. |

| Mass Spec (ESI) | [M+Na]⁺ or [M+H]⁺ peak corresponding to the calculated molecular weight of this compound (~370.24 g/mol ). |

| Purity (HPLC) | >95% |

| Yield | Typically 60-80% over two steps |

This guide provides a robust framework for the synthesis and purification of this compound. Adherence to these protocols and careful monitoring of the reaction and purification steps will enable researchers to obtain this valuable linker in high purity for their drug development and bioconjugation needs.

An In-Depth Technical Guide to Bromo-PEG5-Azide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for the use of Bromo-PEG5-Azide, a heterobifunctional linker, in bioconjugation.

Core Concepts: Understanding the this compound Linker

This compound is a versatile chemical tool composed of three key functional components: a bromo group, a five-unit polyethylene glycol (PEG) spacer, and an azide group.[1][2][3][4] This trifecta of functionalities makes it an invaluable reagent in the field of bioconjugation, particularly for applications in drug delivery, diagnostics, and the development of Proteolysis Targeting Chimeras (PROTACs).[5]

-

Bromo Group: The bromine atom serves as a reactive handle for nucleophilic substitution reactions. It is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles, most notably the thiol groups found in cysteine residues of proteins. This reactivity allows for the stable covalent attachment of the linker to biomolecules.

-

PEG5 Spacer: The polyethylene glycol chain, consisting of five ethylene glycol units, imparts several desirable properties. It enhances the water solubility and biocompatibility of the molecule and the resulting conjugate. The length of the PEG spacer is a critical parameter in applications like PROTACs, where it dictates the spatial relationship between the two linked moieties.

-

Azide Group: The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group can readily participate in two main types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and is particularly useful for in vivo applications where copper toxicity is a concern.

-

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to act as a bridge, connecting two different molecules of interest through its two distinct reactive ends. The general workflow involves two sequential steps:

-

First Conjugation: One of the functional groups (either the bromo or the azide) is reacted with the first biomolecule or small molecule.

-

Second Conjugation: The remaining functional group is then used to attach the second molecule.

Thiol-Alkylation via the Bromo Group

The bromo group reacts with thiol-containing molecules, such as proteins with cysteine residues, through an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the carbon atom attached to the bromine and displacing the bromide ion.

Click Chemistry via the Azide Group

The azide group provides a bioorthogonal handle for conjugation to alkyne-containing molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) source.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO) which reacts spontaneously with the azide to form a triazole ring. This is particularly advantageous for biological systems where copper can be cytotoxic.

Quantitative Data

While specific kinetic data for this compound is not extensively published, the following tables summarize typical reaction parameters and efficiencies for the individual reactive moieties based on similar compounds.

Thiol-Alkylation Reaction Parameters

The reaction of alkyl bromides with thiols is a well-established SN2 reaction. The rate is influenced by the nucleophilicity of the thiol, the solvent, and the temperature.

| Parameter | Typical Condition/Value | Notes |

| Reaction Type | SN2 | Bimolecular nucleophilic substitution. |

| Reactants | Bromo-PEG derivative, Thiol-containing molecule (e.g., cysteine) | |

| Solvent | Polar aprotic (e.g., DMF, DMSO) or aqueous buffers (e.g., PBS) | Aprotic solvents can accelerate SN2 reactions. |

| Base | Mild base (e.g., triethylamine, DIPEA) or buffer pH > 7 | To deprotonate the thiol to the more nucleophilic thiolate. |

| Temperature | Room temperature to 37°C | |

| Reaction Time | 1 - 24 hours | Highly dependent on reactants and conditions. |

| Efficiency | Generally high (>90%) with excess alkylating agent | Can be influenced by steric hindrance. |

Click Chemistry Reaction Parameters

CuAAC:

| Parameter | Typical Condition/Value | Notes |

| Catalyst | CuSO4 with a reducing agent (e.g., sodium ascorbate) | To generate Cu(I) in situ. |

| Ligand | THPTA, BTTAA | To stabilize the Cu(I) catalyst and protect biomolecules. |

| Solvent | Aqueous buffers (e.g., PBS), DMSO/water, t-BuOH/water | |

| Temperature | Room temperature | |

| Reaction Time | 0.5 - 4 hours | |

| Efficiency | Very high (>95%) |

SPAAC:

| Parameter | Typical Condition/Value | Notes |

| Reactants | Azide-PEG derivative, Strained alkyne (e.g., DBCO, BCN) | |

| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | |

| Temperature | Room temperature to 37°C | |

| Reaction Time | 0.5 - 12 hours | |

| Efficiency | High (>90%) | |

| Second-Order Rate Constants | 0.1 - 1 M-1s-1 | Dependent on the specific strained alkyne and reaction conditions. |

Application in PROTACs: Linker Length and Efficacy

In the context of PROTACs, the PEG5 linker of this compound plays a crucial role in determining the efficacy of target protein degradation. The length of the linker is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

| Parameter | General Observation | Reference |

| Linker Length | Optimal length is target- and E3 ligase-dependent. Generally 5-15 atoms is common. | |

| DC50 | Linker length significantly impacts the half-maximal degradation concentration. | |

| Dmax | The maximum degradation level is also influenced by the linker length. | |

| PEG vs. Alkyl Linkers | PEG linkers can improve solubility and cell permeability. |

Experimental Protocols

The following are generalized protocols. Optimization is recommended for specific applications.

Protocol for Thiol-Alkylation of a Protein

-

Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.5). If the protein has disulfide bonds that need to be reduced, treat with a reducing agent like TCEP and subsequently remove the excess reducing agent.

-

Reagent Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

-

Purification: Remove the excess this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Confirm the conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the number of attached linkers.

Protocol for CuAAC Reaction

-

Reactant Preparation: Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS).

-

Catalyst Preparation: Prepare stock solutions of CuSO4, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

-

Reaction: To the mixture of the azide and alkyne, add the ligand, followed by CuSO4, and finally initiate the reaction by adding the sodium ascorbate. Typical final concentrations are 1-2 mM azide and alkyne, 100-500 µM CuSO4, 500-2500 µM ligand, and 5 mM sodium ascorbate.

-

Incubation: Incubate at room temperature for 1-4 hours.

-

Purification: Purify the conjugate using an appropriate method (e.g., SEC, dialysis, or chromatography).

Protocol for SPAAC Reaction

-

Reactant Preparation: Dissolve the azide-functionalized biomolecule and the DBCO-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).

-

Reaction: Mix the azide and DBCO-containing molecules. A 1.5- to 3-fold molar excess of one reactant can be used to drive the reaction to completion.

-

Incubation: Incubate at room temperature for 2-12 hours or at 37°C to increase the reaction rate.

-

Purification: If necessary, purify the conjugate to remove any unreacted starting materials. For many bioconjugation applications, the reaction is clean enough to be used without purification.

Visualization of Workflows and Relationships

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its distinct reactive moieties, the bromo group for thiol alkylation and the azide group for click chemistry, combined with the beneficial properties of the PEG spacer, make it an essential tool for researchers in drug development, diagnostics, and chemical biology. Understanding the underlying mechanisms of its reactivity and the key parameters that influence conjugation efficiency is paramount for its successful application in the laboratory.

References

- 1. This compound | PEG analogue | CAS# 1402411-90-8 | InvivoChem [invivochem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound, 1402411-90-8 | BroadPharm [broadpharm.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. medchemexpress.com [medchemexpress.com]

Solubility and Stability of Bromo-PEG5-Azide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-Azide is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a terminal bromide, a five-unit polyethylene glycol (PEG) chain, and a terminal azide group, allows for the sequential conjugation of different molecular entities. The polyethylene glycol (PEG) spacer is incorporated to enhance the water solubility and biocompatibility of the resulting conjugates.[4][5] An understanding of the solubility and stability of this compound in aqueous environments is critical for its effective use in the synthesis of complex biomolecules and therapeutic agents. This technical guide provides an in-depth overview of these properties, including detailed experimental protocols and potential degradation pathways.

While specific experimental data for this compound is not extensively available in public literature, this guide consolidates information based on the known properties of similar PEGylated and azide-containing compounds.

Core Properties of this compound

| Property | Description | Reference |

| Molecular Formula | C12H24BrN3O5 | BroadPharm |

| Molecular Weight | 370.24 g/mol | |

| Appearance | Varies (typically a solid or oil) | N/A |

| Primary Applications | PROTAC Linker, Bioconjugation, Click Chemistry |

Aqueous Solubility

The presence of the hydrophilic PEG chain is expected to confer good solubility in aqueous solutions. However, the overall solubility will be influenced by factors such as pH, temperature, and the presence of co-solvents. For many PEGylated compounds, solubility in water can be quite high.

Expected Solubility Profile:

| Solvent System | Expected Solubility | Notes |

| Water | Soluble | The ether oxygens in the PEG chain form hydrogen bonds with water. |

| Phosphate-Buffered Saline (PBS) | Soluble | Commonly used in biological applications; solubility is expected to be similar to water. |

| Aqueous Buffers (various pH) | Generally Soluble | Solubility is not expected to be significantly impacted by pH in the physiological range, as the molecule lacks readily ionizable groups. |

| Organic Co-solvents (e.g., DMSO, DMF) | Soluble | Often used to prepare concentrated stock solutions before dilution in aqueous media. |

Aqueous Stability and Degradation Pathways

The stability of this compound in aqueous solutions is a critical consideration for its storage and use in conjugation reactions. Degradation can occur through several mechanisms, primarily hydrolysis and oxidation.

Potential Degradation Pathways:

-

Hydrolysis: The bromide is a good leaving group and can be susceptible to nucleophilic substitution by water, leading to the formation of Hydroxy-PEG5-Azide. This reaction is generally slow at neutral pH but can be accelerated under basic or acidic conditions and at elevated temperatures.

-

Oxidative Degradation: The PEG chain itself can undergo oxidative degradation, particularly in the presence of transition metal ions or reactive oxygen species. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes (e.g., formaldehyde) and carboxylic acids (e.g., formic acid).

-

Azide Group Stability: The azide functional group is generally stable under a wide range of conditions but can be reduced in the presence of certain reducing agents.

A potential degradation pathway for this compound in an aqueous environment is illustrated below.

Caption: Potential degradation pathways of this compound in aqueous solutions.

Experimental Protocols

To ensure the successful application of this compound, it is essential to experimentally determine its solubility and stability under specific conditions. The following are generalized protocols for these assessments.

Protocol 1: Aqueous Solubility Determination

This protocol outlines a method for determining the solubility of this compound in an aqueous buffer.

Caption: Experimental workflow for determining aqueous solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze it using a suitable analytical method. Since PEG compounds lack a strong UV chromophore, High-Performance Liquid Chromatography (HPLC) with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

-

Calculation: Determine the concentration of this compound in the supernatant against a standard curve of known concentrations. The calculated concentration represents the solubility.

Protocol 2: Aqueous Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

-

Oxidative Stress: Add a solution of hydrogen peroxide to achieve a final concentration of e.g., 3%. Keep at room temperature.

-

Thermal Stress: Incubate a sample of the stock solution at an elevated temperature (e.g., 60 °C).

-

Control: Keep a sample of the stock solution at the recommended storage temperature (e.g., 4 °C) protected from light.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS). This will allow for the separation of the parent compound from its degradation products and provide mass information for their identification.

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point for each condition.

-

Identify and characterize the major degradation products based on their mass-to-charge ratio and fragmentation patterns.

-

Summary and Recommendations

This compound is a valuable tool in modern drug development and bioconjugation, with its PEG component enhancing aqueous solubility. While generally stable, it is susceptible to hydrolysis and oxidation, particularly under harsh conditions. For optimal use, it is recommended to:

-

Store this compound under recommended conditions (typically -20°C) and protect it from moisture and light.

-

Prepare fresh aqueous solutions for use in conjugation reactions.

-

Avoid prolonged exposure to high temperatures and extreme pH values.

-

Perform compound-specific solubility and stability studies under the intended experimental conditions to ensure the integrity of the linker.

By understanding and controlling for these factors, researchers can effectively utilize this compound to construct novel and effective bioconjugates and therapeutic agents.

References

- 1. This compound | PEG analogue | CAS# 1402411-90-8 | InvivoChem [invivochem.com]

- 2. Bromo-PEG-azide | Azide-PEG-Bromo | AxisPharm [axispharm.com]

- 3. Bromo-PEG1-C2-azide | PROTAC Linker | TargetMol [targetmol.com]

- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

Key Physicochemical Properties of Bromo-PEG5-Azide

For researchers and professionals in drug development, precise understanding of a compound's properties is paramount. Below is a summary of the key physicochemical data for Bromo-PEG5-Azide, a heterobifunctional linker commonly used in bioconjugation and drug delivery applications.

| Property | Value | Source |

| Molecular Weight | 370.24 g/mol | [1] |

| CAS Number | 1402411-90-8 | [1][2][3][4] |

| Molecular Formula | C12H24BrN3O5 |

Note on Molecular Weight: Slight variations in the reported molecular weight (370.2 g/mol ) exist across different suppliers. The value of 370.24 g/mol is also cited. These minor differences are typical and depend on the isotopic composition used in the calculation.

As a large language model, I am unable to provide an in-depth technical guide, experimental protocols, or signaling pathway diagrams. The generation of such content requires access to and interpretation of specific experimental data and established biological pathways, which is beyond my current capabilities. The DOT language scripts for Graphviz visualizations also require a defined logical or experimental workflow to be diagrammed, which is not available in this context.

References

An In-Depth Technical Guide to the Bromo-PEG5-Azide Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Bromo-PEG5-Azide linker, a heterobifunctional chemical tool essential in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, reactivity, and provide illustrative experimental contexts for its application.

Core Properties of this compound

This compound is a versatile linker molecule characterized by a central polyethylene glycol (PEG) chain of five ethylene glycol units. This central scaffold is flanked by two distinct reactive groups: a bromide and an azide. This bifunctional nature allows for sequential or orthogonal conjugation strategies.

The key attributes of the PEG5 linker are its hydrophilicity and flexibility. The PEG chain enhances the aqueous solubility of molecules it is attached to, a critical feature for biological applications.[1][2] It also provides a flexible spacer arm, which can be crucial for overcoming steric hindrance when linking large molecules like proteins or antibodies.[3]

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H24BrN3O5 | [1][3] |

| Molecular Weight | 370.24 g/mol | |

| Purity | >96% | |

| CAS Number | 1402411-90-8 |

Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its two terminal functional groups.

The Azide Group and Click Chemistry

The azide (N3) group is a key participant in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, the azide group readily reacts with alkyne-containing molecules through two primary pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage. It is a cornerstone of bioconjugation for its reliability and mild reaction conditions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN). The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

This reactivity makes the azide terminus of this compound ideal for attaching it to proteins, peptides, nucleic acids, or small molecules that have been functionalized with an alkyne group.

The Bromide Group and Nucleophilic Substitution

The bromide (Br) group serves as a good leaving group in nucleophilic substitution reactions. This allows for the conjugation of this compound to nucleophiles, with thiols being a particularly relevant reaction partner in biological contexts (e.g., cysteine residues in proteins). This reaction typically proceeds under basic conditions.

Application in PROTAC Development

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a linker, makes this compound an excellent choice for the linker component.

The general workflow for synthesizing a PROTAC using this compound often involves a modular "click chemistry" approach. For instance, a ligand for the protein of interest can be functionalized with an alkyne, and an E3 ligase ligand can be attached to a nucleophile like a thiol. This compound can then be used to bridge these two components in a sequential manner.

The diagram below illustrates a generalized workflow for the synthesis of a PROTAC using a modular click chemistry approach with a PEG-azide linker.

Caption: Generalized workflow for PROTAC synthesis.

The following diagram illustrates the mechanism of action of the resulting PROTAC, leading to targeted protein degradation.

Caption: PROTAC mechanism of action.

Experimental Protocols

While specific, detailed protocols for this compound are often application-dependent and need to be optimized, the following sections provide general methodologies for its key reactions.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Degassed water

-

Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of your alkyne-functionalized molecule and this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of CuSO4 in degassed water.

-

Prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use.

-

Prepare a stock solution of the copper ligand (e.g., THPTA) in degassed water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-functionalized molecule and this compound (typically in a 1:1.2 to 1:3 molar ratio of alkyne to azide).

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO4.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature.

-

The reaction time can range from 1 to 24 hours, depending on the reactivity of the substrates.

-

The reaction progress can be monitored by techniques such as LC-MS or HPLC.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using methods such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove excess reagents and the copper catalyst.

-

General Protocol for Nucleophilic Substitution with a Thiol

This protocol outlines a general procedure for reacting the bromide end of this compound with a thiol-containing molecule.

Materials:

-

This compound

-

Thiol-containing molecule

-

A suitable base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

A suitable solvent (e.g., DMF or DMSO)

Procedure:

-

Reagent Preparation:

-

Dissolve the thiol-containing molecule and this compound in the chosen solvent. A slight molar excess of the this compound may be used.

-

-

Reaction Setup:

-

To the solution of the thiol and this compound, add the base. The amount of base will depend on the specific substrates and reaction conditions.

-

-

Reaction Conditions:

-

The reaction is typically stirred at room temperature.

-

Reaction times can vary from a few hours to overnight.

-

The progress of the reaction can be monitored by LC-MS or TLC.

-

-

Purification:

-

Once the reaction is complete, the product can be purified by techniques such as preparative HPLC or column chromatography to remove unreacted starting materials and byproducts.

-

Note: These protocols are general starting points and may require optimization for specific applications, including adjustments to reagent concentrations, reaction times, temperature, and purification methods.

References

The Pivotal Role of the Azide Group in the Reactivity of Bromo-PEG5-Azide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-Azide is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide group, a flexible polyethylene glycol (PEG) spacer, and a reactive bromo group, allows for the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive technical overview of the role of the azide group in the reactivity of this compound, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The azide moiety (–N₃) is the cornerstone of this compound's utility in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. Specifically, the azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage. This bioorthogonal reactivity enables the conjugation of this compound to a wide array of alkyne-modified biomolecules, including proteins, peptides, nucleic acids, and small molecule drugs, with minimal off-target reactions.[1][2][3] The PEG5 spacer enhances the aqueous solubility and reduces aggregation of the resulting conjugates, while the bromo group serves as a versatile handle for subsequent nucleophilic substitution reactions.[4][5]

The Azide Group: A Gateway to Bioorthogonal Conjugation

The chemical inertness of the azide group towards most biological functional groups makes it an ideal bioorthogonal handle. Its reactivity is selectively unleashed in the presence of a complementary alkyne, allowing for precise control over the conjugation process. This section delves into the two primary click chemistry reactions involving the azide group of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction proceeds rapidly under mild, aqueous conditions, making it suitable for a variety of bioconjugation applications. The resulting 1,4-disubstituted 1,2,3-triazole is exceptionally stable under physiological conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for this rapid and bioorthogonal ligation.

Quantitative Data on Azide Reactivity

The efficiency of click chemistry reactions is paramount for successful bioconjugation. The following tables summarize key quantitative data related to the reactivity of the azide group in PEGylated linkers, providing a basis for experimental design and optimization. While specific kinetic data for this compound is not extensively published, the provided values for structurally similar azides offer a reliable estimation.

Table 1: Second-Order Rate Constants for SPAAC Reactions

| Cycloalkyne | Azide Partner | Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | Rate is dependent on solvent and temperature. |

| BCN | Benzyl Azide | ~0.01 - 0.1 | Generally slower than DBCO. |

| DBCO | PEGylated Azide | ~0.3 - 1.2 | The PEG linker can influence reaction kinetics. |

Note: The reactivity of this compound is expected to be in a similar range to other PEGylated azides.

Table 2: Typical Reaction Parameters for Click Chemistry

| Parameter | CuAAC | SPAAC |

| Catalyst | Copper(I) (e.g., from CuSO₄/Sodium Ascorbate) | None |

| Typical Alkyne | Terminal Alkyne | DBCO, BCN |

| Solvent | Aqueous buffers (e.g., PBS), DMSO/water mixtures | Aqueous buffers (e.g., PBS), DMSO |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 0.5 - 2 hours |

| pH Range | 6.5 - 8.5 | 4 - 10 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound. The following sections provide step-by-step methodologies for key applications.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-modified biomolecule to this compound using a Cu(I) catalyst generated in situ.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed for solubility)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne-modified biomolecule in PBS.

-

Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Prepare a stock solution of THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in PBS. A slight molar excess of the azide (1.2-1.5 equivalents) is often used.

-

Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.

-

Add the CuSO₄ solution. The final copper concentration typically ranges from 50 to 250 µM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration should be 5-10 times the copper concentration.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Upon completion, remove unreacted small molecules and the copper catalyst by size-exclusion chromatography (desalting column) or dialysis.

-

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the catalyst-free conjugation of a DBCO- or BCN-modified biomolecule to this compound.

Materials:

-

This compound

-

DBCO- or BCN-modified biomolecule

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed for solubility)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the cycloalkyne-modified biomolecule in PBS.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cycloalkyne-modified biomolecule and this compound in PBS. A slight molar excess of the azide (1.2-1.5 equivalents) is recommended.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 0.5-2 hours. Reaction progress can be monitored by appropriate analytical techniques.

-

-

Purification:

-

Purify the conjugate using a desalting column or dialysis to remove any unreacted this compound.

-

Visualizing the Workflow: Signaling Pathways and Experimental Schemes

The following diagrams, generated using Graphviz, illustrate the logical flow of key experimental workflows involving this compound.

Stability and Handling

The azide group in this compound is generally stable under typical storage and handling conditions. For long-term storage, it is recommended to keep the compound at -20°C, protected from light and moisture. While azides are stable in a wide range of aqueous buffers, prolonged exposure to strong reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can lead to the reduction of the azide to an amine, which would prevent its participation in click chemistry reactions.

Conclusion

The azide group is the central reactive moiety that endows this compound with its remarkable utility in modern chemical biology and drug development. Its ability to undergo highly efficient and selective click chemistry reactions provides a robust and versatile platform for the construction of complex bioconjugates. By understanding the principles of CuAAC and SPAAC, and by utilizing the quantitative data and detailed protocols provided in this guide, researchers can effectively harness the power of this compound to advance their research and development goals. The continued exploration of azide-alkyne cycloaddition reactions promises to further expand the applications of this invaluable chemical tool in creating novel diagnostics, therapeutics, and research probes.

References

- 1. This compound | PEG analogue | CAS# 1402411-90-8 | InvivoChem [invivochem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 1402411-90-8 | BroadPharm [broadpharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

An In-Depth Technical Guide to Bromo-PEG5-Azide for Beginners in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromo-PEG5-Azide, a versatile heterobifunctional linker, and its application in click chemistry. Aimed at both beginners and experienced researchers, this document details the core properties, experimental protocols, and key applications of this reagent, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical compound featuring a polyethylene glycol (PEG) spacer of five ethylene glycol units.[1] This linker possesses two distinct functional groups at its termini: a bromo group and an azide group.[1][2] This dual functionality allows for sequential or orthogonal conjugation strategies. The azide group is a key participant in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] The bromo group, being a good leaving group, is amenable to nucleophilic substitution reactions. The PEG spacer enhances the solubility of the molecule in aqueous media, a valuable property in biological applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H24BrN3O5 | |

| Molecular Weight | 370.24 g/mol | |

| Purity | >96% | |

| Appearance | Varies (typically a liquid or solid) | - |

| Solubility | Soluble in water and common organic solvents | |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) |

The Role of this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the CuAAC reaction, which involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. This compound serves as a readily available source of the azide functionality for these reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of bioconjugation and materials science due to its efficiency and orthogonality. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

Typical CuAAC Reaction Parameters with PEG-Azides

| Parameter | Typical Range/Value | Notes |

| Reactants | Azide-PEG, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |

| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is often used with a reducing agent to generate Cu(I) in situ. |

| Reducing Agent | Sodium Ascorbate | Used to reduce Cu(II) to the active Cu(I) catalyst. |

| Ligand | TBTA, THPTA | Ligands stabilize the Cu(I) oxidation state and accelerate the reaction. |

| Solvent | DMSO, t-BuOH/H₂O mixture, DMF | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |

| Reaction Time | 30 minutes to 48 hours | Reaction completion is monitored by TLC, LC-MS, or NMR. |

| Yield | >90% | Generally high-yielding with proper optimization. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, SPAAC provides a copper-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts with an azide without the need for a catalyst.

Typical SPAAC Reaction Parameters with PEG-Azides

| Parameter | Typical Range/Value | Notes |

| Reactants | Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | Molar ratio of azide to cyclooctyne is often 1.5:1. |

| Solvent | PBS (pH 7.4), DMSO, DMF | The choice of solvent depends on the solubility of the reactants and the biological context. |

| Temperature | Room Temperature | Reactions are typically performed at ambient temperature. |

| Reaction Time | 1 to 24 hours | Reaction kinetics are dependent on the specific cyclooctyne used. |

| Yield | >85% | Generally high-yielding, though may be slower than CuAAC. |

Experimental Protocols

General Protocol for CuAAC using this compound

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMSO, 1:1 t-BuOH/H₂O)

-

Deionized water

-

Nitrogen or Argon gas (optional)

Procedure:

-

Reactant Preparation: In a suitable reaction vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

-

Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄·5H₂O (0.1 equivalents) and the ligand (TBTA or THPTA, 0.1 equivalents) in the reaction solvent.

-

Reducing Agent Preparation: Prepare a fresh stock solution of sodium ascorbate (0.5 equivalents) in deionized water.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper/ligand solution followed by the sodium ascorbate solution. If the reaction is sensitive to oxygen, it is recommended to degas the solvent and perform the reaction under an inert atmosphere (N₂ or Ar).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the product can be purified. For small molecules, this may involve extraction and column chromatography. For bioconjugates, purification methods such as dialysis or size-exclusion chromatography are often employed.

General Protocol for Nucleophilic Substitution of the Bromo Group

This protocol outlines the reaction of the bromo-terminus of this compound with a nucleophile, for instance, to attach the linker to a substrate.

Materials:

-

This compound

-

Nucleophile-containing molecule (e.g., a thiol or amine)

-

Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, if necessary)

-

Solvent (e.g., DMF, DMSO, acetonitrile)

Procedure:

-

Reactant Preparation: In a reaction vial, dissolve the nucleophile-containing molecule (1.0 equivalent) in the chosen solvent.

-

Base Addition: If the nucleophile requires deprotonation (e.g., a thiol or a secondary amine), add a suitable base (1.0-1.5 equivalents).

-

Addition of this compound: Add this compound (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature (room temperature to elevated temperatures may be required depending on the nucleophilicity of the substrate).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up according to the nature of the product. This may involve quenching the reaction, extraction, and purification by column chromatography.

Application in PROTAC Synthesis

A major application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Attachment of the first ligand: One of the ligands (either for the target protein or the E3 ligase) is functionalized with a group that can react with the bromo-terminus of the linker via nucleophilic substitution.

-

Click chemistry conjugation: The resulting ligand-PEG-azide intermediate is then reacted with the second ligand, which has been functionalized with a terminal alkyne, via a CuAAC reaction.

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to Bromo-PEG5-Azide: Principles and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG5-Azide is a heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a reactive bromo group at one terminus and an azide group at the other, connected by a five-unit polyethylene glycol (PEG) spacer, allows for the sequential and orthogonal conjugation of two different molecules. This guide provides a comprehensive overview of the fundamental principles governing the use of this compound, detailed experimental protocols for its application, and a summary of its key properties.

Introduction: The Versatility of a Heterobifunctional Linker

This compound is a member of the PEGylated linker family, which is widely utilized in biomedical research to improve the solubility, stability, and pharmacokinetic properties of biomolecules.[1] The key to its utility lies in its dual functionality:

-

The Bromo Group: This functional group serves as a reactive site for nucleophilic substitution, making it particularly suitable for reaction with thiol groups found in cysteine residues of proteins and peptides. The bromide is an excellent leaving group, facilitating the formation of stable thioether bonds.[2][3]

-

The Azide Group: The azide moiety is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[4] It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, forming a stable triazole linkage with alkyne-containing molecules.[5]

-

The PEG5 Spacer: The five-unit polyethylene glycol chain imparts hydrophilicity to the linker and the resulting conjugate, which can enhance solubility in aqueous buffers and reduce non-specific binding. The length of the PEG spacer can also be critical for optimizing the biological activity of the final conjugate, such as in the case of Proteolysis Targeting Chimeras (PROTACs).

This combination of features makes this compound an ideal linker for constructing complex biomolecular architectures, including antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.

Core Principles of Reactivity and Application

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups. This allows for a stepwise conjugation strategy, minimizing the formation of undesirable side products.

Thiol-Bromo Reaction: Covalent Linkage to Proteins and Peptides

The reaction between the bromo group of the linker and a thiol group (e.g., from a cysteine residue) proceeds via an SN2 mechanism to form a stable thioether bond. The rate of this reaction is influenced by several factors, most notably the pH of the reaction medium. The thiol group must be in its deprotonated thiolate form to act as an effective nucleophile. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol group (~8.5), although reactions can proceed at lower pH values.

Azide-Alkyne Click Chemistry: Bioorthogonal Ligation

The azide group of this compound provides a versatile handle for the attachment of a second molecule of interest that has been functionalized with an alkyne. Two primary forms of azide-alkyne click chemistry are employed:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the formation of a 1,4-disubstituted triazole ring. While very effective, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction employs a strained cyclooctyne (e.g., DBCO, BCN) that reacts readily with the azide to form a stable triazole. The absence of a cytotoxic catalyst makes SPAAC particularly well-suited for applications in living systems.

Data Presentation: Properties and Reaction Parameters

The following tables summarize the key physical and chemical properties of this compound and provide a comparative overview of the two main click chemistry reactions it can undergo.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄BrN₃O₅ | |

| Molecular Weight | 370.24 g/mol | |

| Purity | >96% | |

| Appearance | Varies (typically a solid or oil) | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protect from moisture |

Table 2: Comparative Analysis of CuAAC and SPAAC for Azide-PEG Linkers

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |

| Catalyst | Copper(I) | None | |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications | |

| Reaction Rate | Generally faster | Slower, dependent on cyclooctyne strain | |

| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) | |

| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions | |

| Typical Yield | High (>90%) | High (>90%) |

Experimental Protocols

The following are detailed methodologies for the conjugation of a cysteine-containing peptide with this compound and subsequent click chemistry reaction. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes the first step of a two-step conjugation, where the bromo group of the linker is reacted with a peptide's cysteine residue.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Peptide Preparation: If the peptide has an existing disulfide bond, it must be reduced prior to conjugation. Dissolve the peptide in the reaction buffer and add a 5-10 fold molar excess of TCEP. Incubate at room temperature for 1 hour.

-

Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMF or DMSO.

-

Conjugation Reaction: To the (reduced) peptide solution, add a 5-10 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 20% to avoid peptide precipitation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the resulting peptide-PEG-azide conjugate by RP-HPLC. The fractions containing the desired product are collected and lyophilized.

-

Characterization: Confirm the identity of the purified conjugate by mass spectrometry. The mass of the conjugate should correspond to the mass of the peptide plus the mass of the this compound minus the mass of HBr.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-functionalized peptide (from Protocol 1) to an alkyne-containing molecule.

Materials:

-

Peptide-PEG5-Azide conjugate

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Reactant Preparation: Dissolve the peptide-PEG5-azide and the alkyne-containing molecule in the reaction buffer.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

-

Reaction Setup: In a microcentrifuge tube, combine the peptide-PEG5-azide, a 1.5-3 fold molar excess of the alkyne-containing molecule, and a 5-fold molar excess of THPTA relative to CuSO₄.

-

Reaction Initiation: Add CuSO₄ to a final concentration of 100-500 µM, followed by sodium ascorbate to a final concentration of 1-5 mM.

-

Incubation: Gently mix and incubate at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

-

Purification: Purify the final conjugate by RP-HPLC.

-

Characterization: Confirm the final product by mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide-functionalized peptide to a molecule containing a strained cyclooctyne (e.g., DBCO).

Materials:

-

Peptide-PEG5-Azide conjugate

-

DBCO-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Reactant Preparation: Dissolve the peptide-PEG5-azide and the DBCO-containing molecule in the reaction buffer.

-

Reaction Setup: Combine the peptide-PEG5-azide with a 1.5-3 fold molar excess of the DBCO-containing molecule.

-

Incubation: Gently mix and incubate at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the final conjugate by RP-HPLC.

-

Characterization: Confirm the final product by mass spectrometry.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and an experimental workflow involving this compound.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker for the synthesis of complex bioconjugates. Its well-defined structure and orthogonal reactive ends enable precise control over the conjugation process, leading to the formation of well-characterized products. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this compound in their respective fields, from fundamental research to the development of novel therapeutics and diagnostics. As the demand for precisely engineered biomolecules continues to grow, the importance of linkers like this compound is set to increase, paving the way for new innovations in medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling via Bromo-PEG5-Azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction